Citronellic acid
Overview
Description
It is a β-methyl branched acid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is known for its pleasant lemon-like aroma and is used in various applications, including perfumery and flavoring.
Mechanism of Action
Target of Action
Citronellic acid, also known as 3,7-dimethyl-6-octenoic acid , is a monoterpenoid It’s known that monoterpenoids can interact with a variety of biological targets, including proteins, enzymes, and cell membranes, influencing their function and structure .
Mode of Action
It’s suggested that this compound might be produced through the conversion of citral to citronellal followed by the oxidation of citronellal . The interaction of this compound with its targets often results in changes to the target’s function, potentially leading to various biological effects .
Biochemical Pathways
This compound is involved in the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and this compound in yeast culture . This suggests that this compound might play a role in the metabolism of these monoterpenes.
Pharmacokinetics
As a monoterpenoid, it’s likely that this compound is lipophilic, which could influence its absorption and distribution within the body
Result of Action
It’s known that monoterpenoids can have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . In particular, phosphatidylcholine covalently bonded with this compound exhibits higher antiproliferative activity towards certain cancer cell lines compared to the free form of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH, temperature, and light exposure could potentially affect the stability and activity of this compound . .
Biochemical Analysis
Biochemical Properties
Citronellic acid plays a crucial role in biochemical reactions, particularly in the bioconversion of monoterpene alcohols. It interacts with several enzymes, including alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), which catalyze the oxidation of citronellal to this compound. These enzymes are encoded by genes such as ADH1, ADH3, ADH4, and SFA1 in yeast strains . The interaction between this compound and these enzymes is essential for the production of other terpenoids and aromatic compounds.
Cellular Effects
This compound influences various cellular processes, including cell viability and melanin biosynthesis. Studies have shown that this compound, along with its derivatives, affects the production of melanin in melanocytes. It has been observed to inhibit tyrosinase activity and intracellular tyrosinase expression, which are key factors in melanin production . Additionally, this compound impacts cell signaling pathways and gene expression related to melanin biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The conversion of citronellal to this compound involves the oxidation process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate the transfer of electrons, leading to the formation of this compound . The molecular mechanism also includes the regulation of gene expression related to these enzymatic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to be relatively stable under controlled conditions, with its degradation primarily influenced by environmental factors such as temperature and pH . Long-term studies have indicated that this compound can maintain its biochemical activity over extended periods, making it a valuable compound for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can have beneficial effects, such as antioxidant and anti-inflammatory properties. High doses may lead to toxic or adverse effects, including skin irritation and potential toxicity . It is essential to determine the appropriate dosage to maximize the benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the metabolism of monoterpenes. It is produced through the oxidation of citronellal and further participates in the synthesis of other terpenoids and aromatic compounds. The metabolic pathway includes the conversion of citronellal to this compound, followed by its activation to citronellyl-CoA, which enters the central metabolic pathways . Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases play a significant role in these processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound is influenced by its solubility and affinity for different cellular compartments . These interactions ensure that this compound reaches its target sites to exert its biochemical effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its biochemical functions. It is primarily found in the cytoplasm and associated with cellular membranes. The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellic acid can be synthesized through several methods. One common approach involves the acidolysis of egg-yolk phosphatidylcholine with this compound using lipase as a catalyst . This biotechnological method is advantageous due to its mild conditions and high yield.
Another synthetic route involves the conversion of citronellal to this compound through oxidation reactions. This process can be catalyzed by enzymes such as alcohol dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves the extraction of citronellal from natural sources such as citronella oil, followed by its oxidation to this compound. This method is preferred due to the abundance of citronella oil and the relatively simple conversion process .
Chemical Reactions Analysis
Types of Reactions: Citronellic acid undergoes various chemical reactions, including:
Reduction: this compound can be reduced to citronellol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group in this compound can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: this compound from citronellal.
Reduction: Citronellol from this compound.
Substitution: Esters of this compound.
Scientific Research Applications
Citronellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various terpenoid compounds.
Biology: Studied for its role in the biosynthesis of other terpenoids in yeast cultures.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a component in insect repellents.
Comparison with Similar Compounds
Geranic Acid: Another terpenoid acid with a similar structure but different functional groups.
Nerolic Acid: A stereoisomer of geranic acid with similar properties.
Citronellal: A precursor to citronellic acid with a strong lemon scent.
Properties
IUPAC Name |
3,7-dimethyloct-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047106 | |
Record name | Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma | |
Record name | Citronellic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
121.00 to 122.00 °C. @ 1.00 mm Hg | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.926 (20°) | |
Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-47-6 | |
Record name | Citronellic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citronellic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octenoic acid, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CITRONELLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJT408R87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 °C | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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